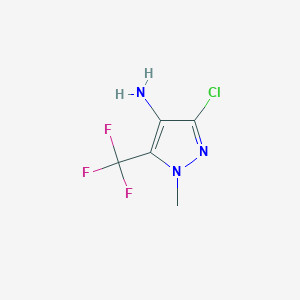

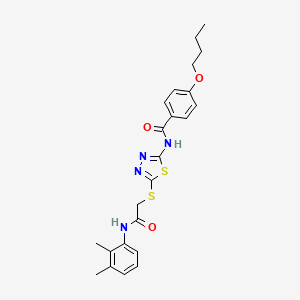

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound that is part of the pyrazole family, characterized by a 1H-pyrazole core structure with various substituents. The compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including the reaction of Appel salt with 1H-pyrazol-5-amines, which can yield products such as N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles under different pH conditions . Additionally, the synthesis of related compounds, such as 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide, involves hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis steps .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile was confirmed using this method . The crystal structure of transition metal complexes with pyrazole substituted ammonia reveals that the pyrazole groups can act as chelating ligands, influencing the coordination geometry around the metal center .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, the thermolysis of certain pyrazole compounds can lead to the formation of 1H-pyrazolo[3,4-d]thiazole derivatives . The reactivity of these compounds can be further modified by introducing different functional groups, such as alkyl amides, which can be achieved through selective N-alkylation and reaction with primary or secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and phase transitions, can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Polymorphism screening can also be conducted to determine the existence of different crystalline forms . The reactivity of pyrazole compounds with other reagents, such as chloroform, can lead to a variety of products, demonstrating the versatility of these compounds in synthetic chemistry .

Scientific Research Applications

Synthesis and Characterization

- Pyrazolo[1,5-a] pyrimidines, synthesized from related compounds, exhibit significant biological activities in medicine (Xu Li-feng, 2011).

- The reaction of 1H-pyrazol-5-amines with Appel salt leads to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles (Maria Koyioni et al., 2014).

- Novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds were synthesized, showcasing the versatility of this compound in chemical synthesis (Yang Yun-shang, 2010).

Biological and Pharmaceutical Applications

- Synthesis of pyrazole derivatives indicated potential antitumor, antifungal, and antibacterial pharmacophore sites (A. Titi et al., 2020).

- Efficient synthesis of Pyrazolo[3,4-b]pyridine derivatives in ionic liquid points to environmentally benign procedures in pharmaceutical synthesis (D. Shi et al., 2010).

- Design and synthesis of pyrazole amide derivatives with promising activity against the tobacco mosaic virus (TMV) indicate the potential of these compounds in virology and plant pathology (Jinjing Xiao et al., 2015).

Material Science and Chemistry

- The study of the reactivity of 3,4,5-1H-Trinitropyrazole and its N-Methyl Derivative suggests the compound's use in high-energy materials (I. Dalinger et al., 2013).

- Synthesis of novel heterocyclic disazo dyes from pyrazole derivatives highlights the application in dye and pigment industry (F. Karcı & F. Karcı, 2008).

properties

IUPAC Name |

3-chloro-1-methyl-5-(trifluoromethyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3N3/c1-12-3(5(7,8)9)2(10)4(6)11-12/h10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTSKNNMCVAXPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)